DDP-225 free base anhydrous
Description
DDP-225 free base anhydrous is a useful research compound. Its molecular formula is C17H17FN4S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Biological Activity
DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog recognized for its selective noradrenaline reuptake inhibition and serotonin receptor antagonism. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating mood disorders and gastrointestinal issues. This article presents a detailed overview of the biological activity of DDP-225, supported by data tables, case studies, and research findings.
DDP-225 has the chemical formula and features a thienopyrimidine core that contributes to its biological properties. Its mechanism primarily involves:
- Selective Noradrenaline Reuptake Inhibition : This increases noradrenaline levels in the synaptic cleft, potentially enhancing mood and cognitive function.
- Serotonin Receptor Antagonism : Particularly targeting the 5-HT3 receptor, this action may provide therapeutic benefits in anxiety and depression .
Pharmacodynamics
The biological activity of DDP-225 is characterized by its dual mechanism of action. It acts as both a noradrenaline reuptake inhibitor and a serotonin receptor antagonist, which positions it as a candidate for treating various psychiatric disorders, particularly those associated with attentional deficits and cognitive dysfunctions .
Preclinical Studies
In preclinical models, DDP-225 has demonstrated:
- Antidepressant-like Properties : Animal studies have shown significant improvements in depressive behaviors, suggesting its potential efficacy in treating major depressive disorder.
- Gastrointestinal Modulation : Research indicates that DDP-225 may influence gastrointestinal pathways, supporting its use in conditions like irritable bowel syndrome (IBS) .
Case Studies
- Animal Model Studies : In controlled studies involving rodents, DDP-225 administration resulted in notable behavioral changes indicative of reduced anxiety and improved mood. These findings were measured using standard behavioral assays such as the forced swim test and the open field test.
- Gastrointestinal Applications : In vitro studies have indicated that DDP-225 can modulate gastrointestinal motility, which may be beneficial for patients suffering from IBS-d (diarrhea-predominant IBS). The compound's interaction with serotonin receptors plays a crucial role in this modulation .
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Noradrenaline Reuptake Inhibition | Enhances synaptic noradrenaline levels; potential antidepressant effects. |
Serotonin Receptor Antagonism | Antagonizes 5-HT3 receptors; may alleviate anxiety and improve mood. |
Gastrointestinal Motility | Modulates GI pathways; potential application in treating IBS-d. |
Cognitive Enhancement | Potential benefits in attentional deficits related to psychiatric disorders. |
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVKIGLBDRWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159615 | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-25-9, 135991-48-9 | |
Record name | DDP-225 free base anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDP-225 FREE BASE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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